molecular formula C24H23N5O3S B12014913 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B12014913
M. Wt: 461.5 g/mol
InChI Key: JIHGEEYZJRWJOS-AFUMVMLFSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the final condensation with the furan derivative. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the triazole ring or the furan moiety.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the aromatic rings or the triazole core.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, particularly in inhibiting specific enzymes or pathways in pathogens.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in treating infections or cancer.

Industry

Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group may play crucial roles in binding to these targets, disrupting their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazole derivatives
  • Sulfanyl-substituted aromatic compounds
  • Furan-containing hydrazides

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity. Compared to other triazole derivatives, its specific structure may offer advantages in terms of potency, selectivity, and stability.

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H23N5O3S/c1-16-4-9-19(10-5-16)29-23(18-7-12-20(31-3)13-8-18)27-28-24(29)33-15-22(30)26-25-14-21-11-6-17(2)32-21/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+

InChI Key

JIHGEEYZJRWJOS-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(O3)C)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(O3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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